molecular formula C25H20N2O5 B11442728 7-methoxy-1-(4-methoxybenzoyl)-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-3-one

7-methoxy-1-(4-methoxybenzoyl)-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-3-one

Cat. No.: B11442728
M. Wt: 428.4 g/mol
InChI Key: BGMZOVBOLXCMBU-UHFFFAOYSA-N
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Description

7-methoxy-1-(4-methoxybenzoyl)-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-3-one is a complex organic compound that belongs to the class of chromeno-pyrazolones. This compound is characterized by its unique structure, which includes a chromene ring fused with a pyrazolone moiety, and is substituted with methoxy and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-1-(4-methoxybenzoyl)-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-3-one typically involves multiple steps. One common method starts with the preparation of the chromene ring, followed by the introduction of the pyrazolone moiety. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-1-(4-methoxybenzoyl)-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

7-methoxy-1-(4-methoxybenzoyl)-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism by which 7-methoxy-1-(4-methoxybenzoyl)-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-3-one exerts its effects involves its interaction with specific molecular targets. For example, it has been identified as an activator of activating transcription factor 3 (ATF3), which plays a role in regulating gene expression related to metabolic processes . The compound’s structure allows it to bind to specific sites on the target proteins, modulating their activity and leading to downstream effects on cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-methoxy-1-(4-methoxybenzoyl)-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-3-one apart is its specific substitution pattern and the combination of functional groups, which confer unique reactivity and biological activity. Its ability to activate ATF3 and its potential antimicrobial properties make it a compound of significant interest in both basic and applied research .

Properties

Molecular Formula

C25H20N2O5

Molecular Weight

428.4 g/mol

IUPAC Name

7-methoxy-1-(4-methoxybenzoyl)-2-phenyl-4H-chromeno[2,3-c]pyrazol-3-one

InChI

InChI=1S/C25H20N2O5/c1-30-19-11-8-16(9-12-19)23(28)27-25-21(24(29)26(27)18-6-4-3-5-7-18)14-17-10-13-20(31-2)15-22(17)32-25/h3-13,15H,14H2,1-2H3

InChI Key

BGMZOVBOLXCMBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C3=C(CC4=C(O3)C=C(C=C4)OC)C(=O)N2C5=CC=CC=C5

Origin of Product

United States

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